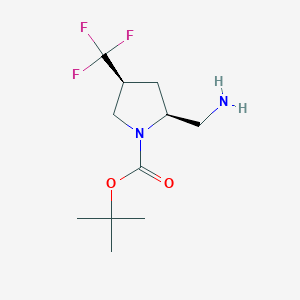![molecular formula C9H20Cl2N2 B2383565 9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride CAS No. 2197057-62-6](/img/structure/B2383565.png)
9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-6,9-diazaspiro[45]decane dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic amine with methylating agents in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Polar solvents such as methanol or ethanol
Catalysts: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include:
Continuous Stirring: To ensure uniform reaction conditions
Temperature Control: To maintain the desired reaction temperature
Purification Steps: Such as recrystallization or distillation to obtain the pure compound
Análisis De Reacciones Químicas
Types of Reactions
9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: Where the compound is oxidized to form corresponding oxides
Reduction: Reduction reactions to form reduced derivatives
Substitution: Nucleophilic substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Solvents: Polar solvents like water, methanol, or ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield spirocyclic ketones or aldehydes
Reduction: May produce spirocyclic amines or alcohols
Substitution: Can result in various substituted spirocyclic compounds
Aplicaciones Científicas De Investigación
9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces
Enzyme Inhibition: Inhibiting the activity of certain enzymes
Pathway Modulation: Modulating biochemical pathways to exert its effects
Comparación Con Compuestos Similares
Similar Compounds
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: Another spirocyclic compound with similar structural features
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride: A related compound with an oxygen atom in the ring structure
Uniqueness
9-Methyl-6,9-diazaspiro[45]decane dihydrochloride is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms in the ring system
Propiedades
IUPAC Name |
9-methyl-6,9-diazaspiro[4.5]decane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-7-6-10-9(8-11)4-2-3-5-9;;/h10H,2-8H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCRCDYZPHRHMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2(C1)CCCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide](/img/structure/B2383483.png)
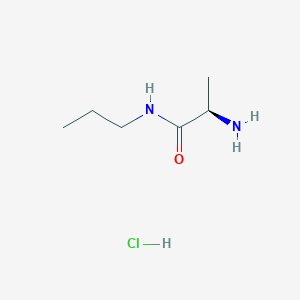

![3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2383488.png)

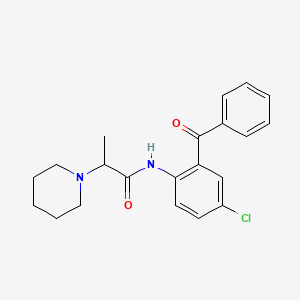
![2-[(Cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2383496.png)
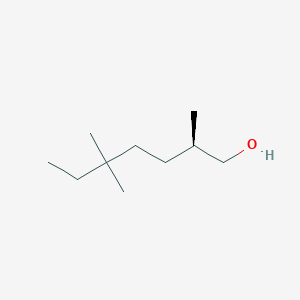
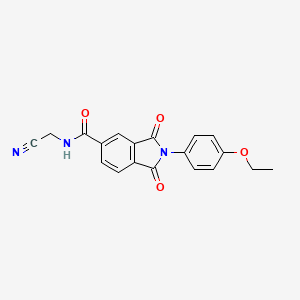
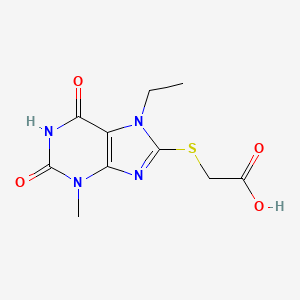
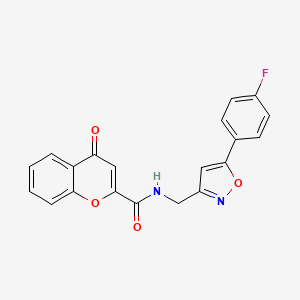
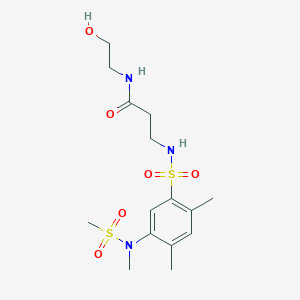
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(4R,5'R,6R,7S,8S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2383503.png)
